

Tetrazine-oxyamine functionality for oxime ligation

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Compound of Interest

Compound Name: *Tetrazine-PEG4-oxyamine
hydrochloride*

Cat. No.: *B12415591*

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Introduction to Dual Bioorthogonal Functionality

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes.^[1] These reactions are characterized by high selectivity, biocompatibility, and favorable kinetics.^[1] The use of heterobifunctional linkers, which contain two different bioorthogonal reactive groups, enables the stepwise and highly controlled assembly of complex molecular constructs.

A prime example is the tetrazine-oxyamine linker, which combines the functionalities for two distinct and mutually orthogonal "click-type" reactions:

- Oxime Ligation: The reaction between an oxyamine (aminooxy) group and a carbonyl group (aldehyde or ketone).^{[2][3]}
- Tetrazine Ligation: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO).^{[4][5][6]}

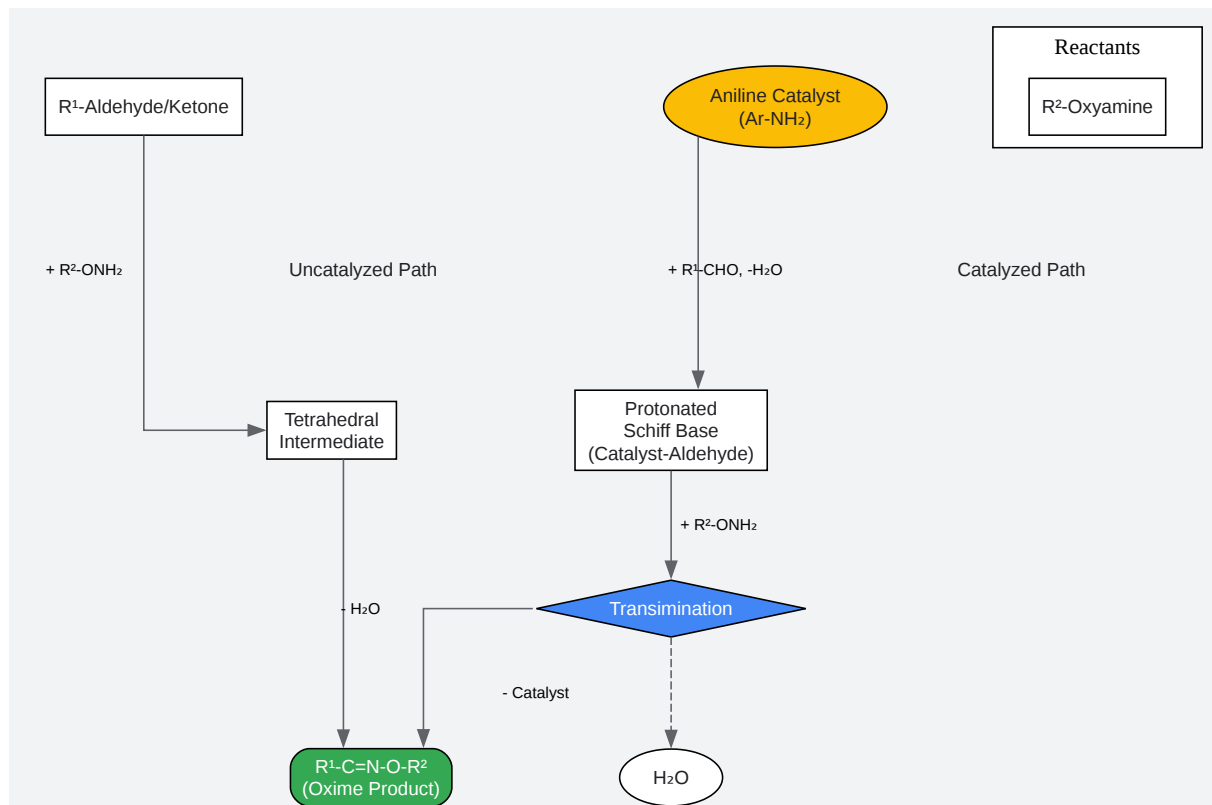
This dual capability allows for a two-step conjugation strategy, providing researchers with enhanced control over the construction of antibody-drug conjugates (ADCs), imaging agents, and other advanced biomolecular systems.^{[7][8]}

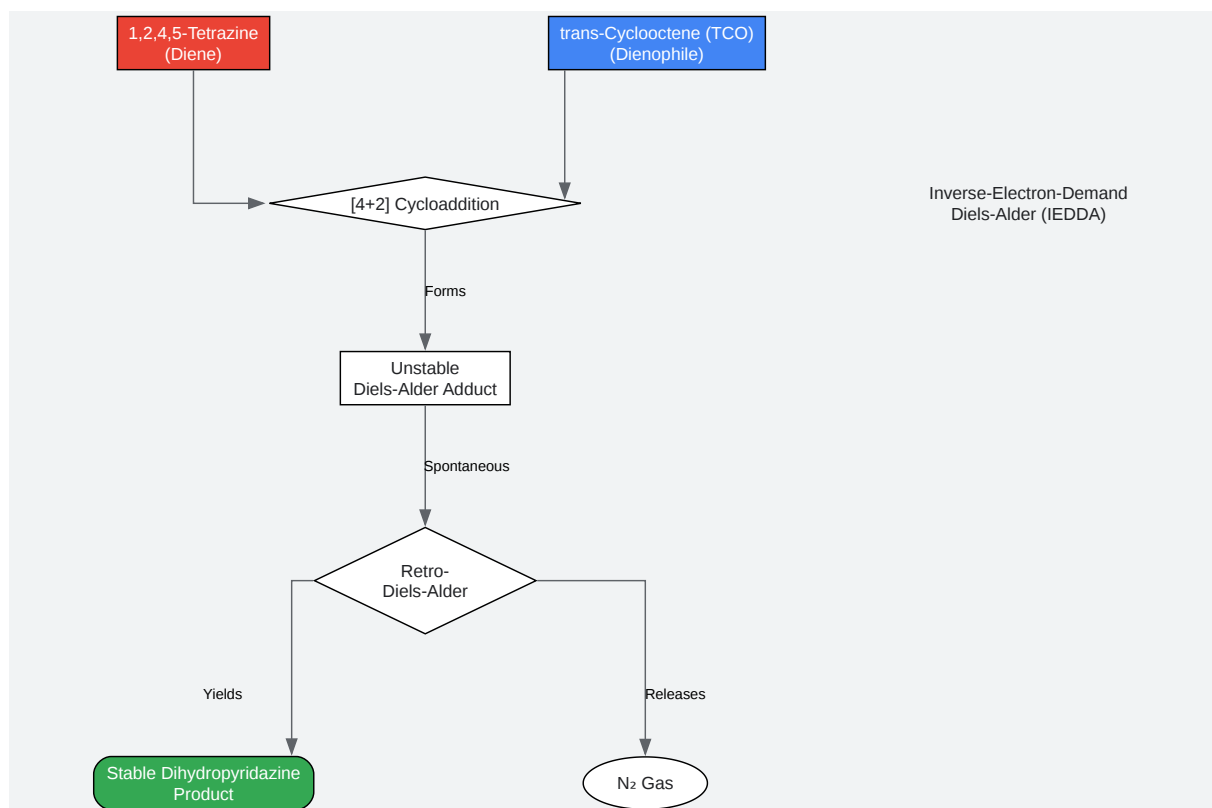
Core Chemistry: A Tale of Two Ligations

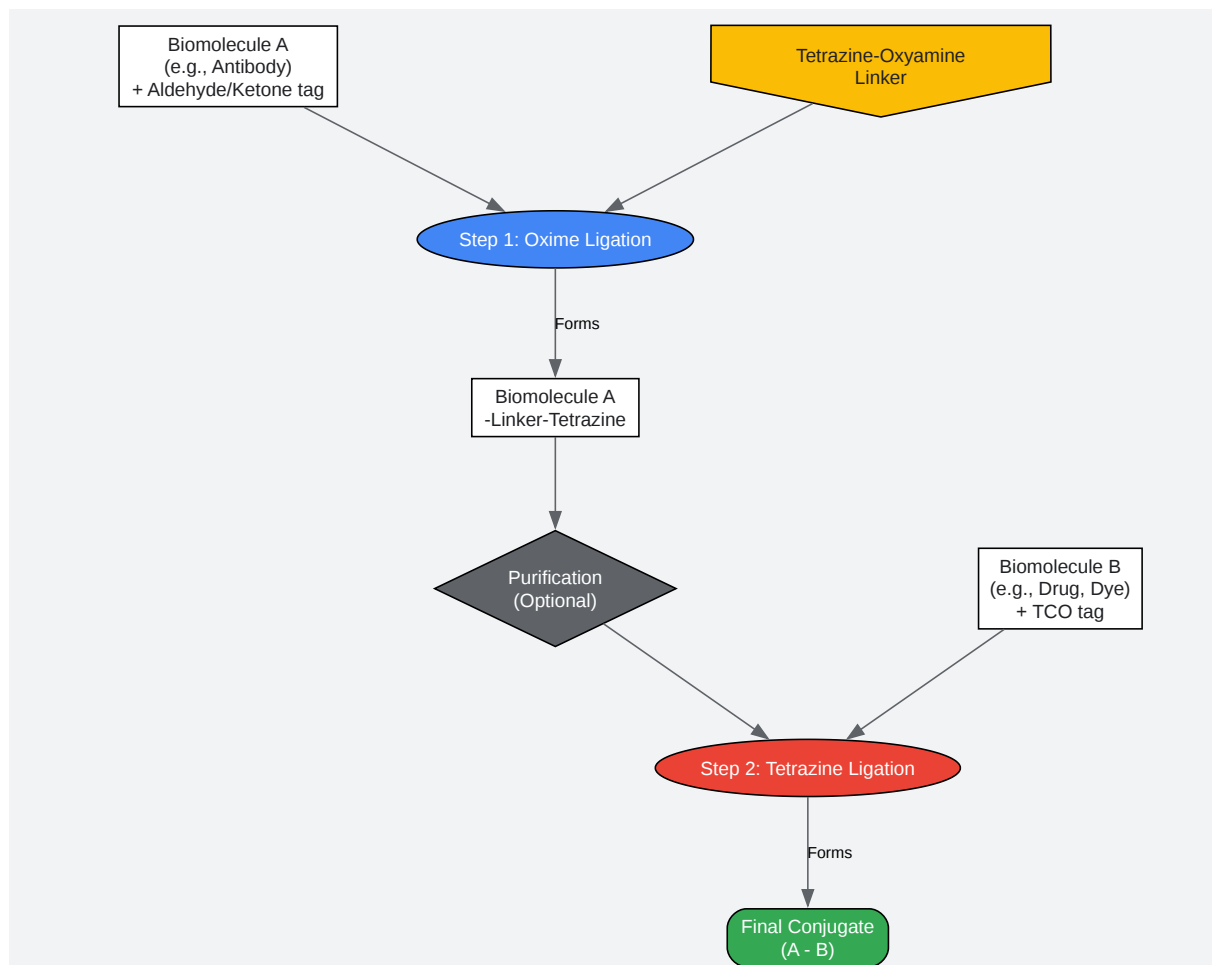
Oxime Ligation

The oxime ligation is a robust and highly chemoselective reaction that forms a stable oxime bond from the condensation of an oxyamine and an aldehyde or ketone.^{[3][9]} This reaction is a cornerstone of bioconjugation due to the stability of the resulting bond under physiological conditions.^{[3][10]}

Mechanism and Kinetics: The reaction rate is typically slow at neutral pH but can be significantly accelerated by operating under slightly acidic conditions (pH 4-5).^{[9][10]} Alternatively, nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine (pPDA), can dramatically increase the reaction rate at neutral pH.^{[3][10][11]} The catalyst functions by forming a more reactive protonated Schiff base intermediate, which then undergoes transimination to yield the oxime product.^[10] The use of p-phenylenediamine at neutral pH has been shown to increase the rate of protein PEGylation by 120-fold compared to the uncatalyzed reaction.^[11]







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